4'-Bromo-3-(3-methoxyphenyl)propiophenone
Description
BenchChem offers high-quality 4'-Bromo-3-(3-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-3-(3-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXDPPMWAKSTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644223 | |
| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-66-8 | |
| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profiling & Solvent Selection Strategy: 4'-Bromo-3-(3-methoxyphenyl)propiophenone
[1]
Executive Summary
This technical guide provides a comprehensive solubility analysis of 4'-Bromo-3-(3-methoxyphenyl)propiophenone (referred to herein as BMPP ).[1] As a specialized dihydrochalcone derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or flavonoid analogs), BMPP lacks extensive public physicochemical datasets.
This document bridges that gap by synthesizing a predictive solubility profile based on Group Contribution Methods (GCM) and Hansen Solubility Parameters (HSP), followed by a rigorous experimental protocol for empirical validation. This guide is designed for process chemists and formulation scientists requiring precise solvent systems for synthesis, purification, or biological assay preparation.
Part 1: Physicochemical Deconstruction & Theoretical Profile[1]
To accurately predict solubility, we must first deconstruct the molecular architecture of BMPP. Solubility is not random; it is the thermodynamic resolution of competing intermolecular forces.
Structural Analysis
BMPP (C
-
The Core: A flexible ethylene linker connecting two aromatic systems (dihydrochalcone backbone).
-
The Lipophilic Anchor: A 4-bromophenyl moiety.[2][3] The heavy halogen atom significantly increases the partition coefficient (LogP) and enhances solubility in halogenated and aromatic solvents.
-
The Polar Modulator: A 3-methoxyphenyl group.[4] The ether linkage acts as a weak Hydrogen Bond Acceptor (HBA), providing a "handle" for interaction with polar aprotic solvents, but insufficient to confer water solubility.
Predicted Physicochemical Parameters
Estimations based on fragmental constant addition (Hansch/Leo method).[1]
| Parameter | Predicted Value | Implication for Solubility |
| LogP (Octanol/Water) | ~4.8 – 5.2 | Highly Lipophilic.[1] Negligible aqueous solubility. |
| H-Bond Donors | 0 | Cannot donate protons; poor solubility in protic solvents unless they are amphiphilic.[1] |
| H-Bond Acceptors | 2 (Ketone, Ether) | Good solubility in weak H-bond donors (e.g., Chloroform).[1] |
| Rotatable Bonds | ~4 | High conformational flexibility; likely lower melting point than rigid analogs, aiding dissolution. |
| Polar Surface Area (PSA) | ~26 Ų | Low PSA confirms high membrane permeability and low water affinity. |
Part 2: Solvent Compatibility & Hansen Solubility Parameters (HSP)
Using the "Like Dissolves Like" principle refined by Charles Hansen, we categorize solvents based on Dispersion (
The BMPP Solubility Sphere
BMPP is characterized by high dispersion forces (due to the Br-phenyl system) and moderate polarity. It lacks strong hydrogen bonding capability.
-
Target HSP Coordinates (Estimated):
, ,
Solvent Tier List
The following table categorizes organic solvents by their predicted efficacy for BMPP.
| Tier | Solvent Class | Specific Solvents | Solubility Prediction | Mechanistic Rationale |
| 1 | Primary Solvents | DCM, Chloroform, THF | High (>100 mg/mL) | Perfect match for BMPP's high dispersion/low H-bonding profile.[1] Halogenated solvents interact favorably with the aryl-bromide. |
| 2 | Universal Solvents | DMSO, DMF, DMAC | High (>50 mg/mL) | High dipolarity overcomes the crystal lattice energy. Essential for biological stock solutions. |
| 3 | Process Solvents | Ethyl Acetate, Toluene, Acetone | Moderate (10–50 mg/mL) | Toluene interacts via |
| 4 | Protic Solvents | Methanol, Ethanol, IPA | Low (<5 mg/mL) | High |
| 5 | Anti-Solvents | Water, Hexane, Pentane | Negligible | Water is too polar/H-bonded. Alkanes are too non-polar to solvate the ketone/methoxy regions effectively. |
Part 3: Experimental Validation Protocols
As a scientist, you cannot rely solely on prediction. The following protocols are the industry standard for generating the "Gold Standard" solubility data required for IND filings or robust process development.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for precise, equilibrium data.[1]
Materials:
-
BMPP Reference Standard (Solid)[1]
-
0.45 µm PTFE Syringe Filters (Do not use Nylon; it may bind the lipophilic compound)[1]
-
HPLC-UV or LC-MS system[1]
Workflow:
-
Saturation: Add excess solid BMPP (~10 mg) to 1 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Cap and agitate at 25°C (controlled environment) for 24–48 hours.
-
Note: Visually inspect. If the solid disappears, add more until a precipitate persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant using a pre-saturated PTFE filter to prevent adsorption losses.
-
Quantification: Dilute the filtrate (typically 100x or 1000x in Acetonitrile) and analyze via HPLC against a standard curve.
Protocol B: Kinetic Solubility (Turbidimetric)
Use this for high-throughput screening (HTS) or early-stage formulation.[1]
-
Prepare a 10 mM stock solution of BMPP in DMSO.
-
Spike into aqueous buffer (PBS pH 7.4) at increasing concentrations (1 µM to 500 µM).
-
Measure UV absorbance or Nephelometry (light scattering).
-
Endpoint: The concentration at which precipitation causes a spike in absorbance/scattering is the Kinetic Solubility Limit.
Part 4: Visualization of Workflows
Solubility Determination Workflow
The following diagram outlines the decision tree for selecting the correct solubility method based on the drug development stage.
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols.
Chemical Interaction Map
This diagram illustrates the specific molecular interactions driving BMPP solubility in different solvent classes.
Caption: Mechanistic map of solvent-solute interactions for BMPP.[1]
Part 5: Critical Handling & Stability Notes
-
Light Sensitivity: As a brominated aromatic ketone, BMPP may be susceptible to photolytic dehalogenation or radical formation upon prolonged exposure to UV light in solution. Store stock solutions in amber vials.
-
DMSO Stability: While highly soluble in DMSO, avoid prolonged storage (>1 month) at room temperature, as trace water absorption by DMSO can induce precipitation of this highly lipophilic compound.
-
Recrystallization: The predicted solubility gap between boiling Ethanol (moderate) and cold Ethanol (poor) suggests Ethanol or Ethanol/Water mixtures are excellent candidates for purification via recrystallization.
References
-
Lipinski, C. A., et al. (2001).[6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Hansen, C. M. (2007).[7] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[7] (Provides the theoretical grounding for the HSP predictions used in Section 2). [1]
-
Avdeef, A. (2015).[7] Suggested improvements for measurement of equilibrium solubility-pH of ionizable drugs. ADMET and DMPK, 3(2), 84-109. (Basis for Protocol A). [1]
-
PubChem Compound Summary. (2025). 4'-Bromo-3-(3-methylphenyl)propiophenone (Analogous structure used for fragment estimation).[1] National Center for Biotechnology Information.
Sources
- 1. 4'-Bromo-3'-methylacetophenone | 37074-40-1 [chemicalbook.com]
- 2. sdichem.com [sdichem.com]
- 3. 4'-Bromo-3-(3-methylphenyl)propiophenone | C16H15BrO | CID 24725677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1857-57-4: 3-Bromo-4-methoxybenzenepropanoic acid [cymitquimica.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the In Vitro Metabolic Stability of 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Prepared by: Senior Application Scientist, Advanced Pharmacokinetics Group
Abstract
This guide provides a comprehensive technical overview for assessing the metabolic stability of the novel chemical entity, 4'-Bromo-3-(3-methoxyphenyl)propiophenone. Metabolic stability is a critical parameter in early-stage drug discovery, directly influencing a compound's pharmacokinetic profile, including its half-life and oral bioavailability. This document outlines the predicted metabolic pathways based on the molecule's structure, provides detailed, field-proven protocols for in vitro assessment using human liver microsomes (HLM) and cryopreserved human hepatocytes, and details the subsequent data analysis required to determine key parameters such as intrinsic clearance (CLint) and half-life (t½). The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
Introduction to Metabolic Stability in Drug Discovery
The metabolic transformation of xenobiotics, or foreign compounds like drugs, is a primary determinant of their therapeutic efficacy and duration of action.[1] This process, primarily occurring in the liver, is mediated by a host of enzymes that convert parent drugs into more water-soluble metabolites for easier excretion.[1][2][3] The rate at which a compound is metabolized is termed its metabolic stability. A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short half-life and poor bioavailability, which may necessitate frequent, high doses. Conversely, a highly stable compound might accumulate, leading to potential toxicity.[4] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling project teams to prioritize compounds with favorable pharmacokinetic properties.
This guide focuses on the investigational compound 4'-Bromo-3-(3-methoxyphenyl)propiophenone . Its chemical structure is presented in Figure 1.
Figure 1. Chemical Structure of 4'-Bromo-3-(3-methoxyphenyl)propiophenone.
Understanding the metabolic fate of this specific molecule is essential for its potential development as a therapeutic agent.
Structural Assessment and Predicted Metabolic Fate
The structure of 4'-Bromo-3-(3-methoxyphenyl)propiophenone contains several functional groups that are known substrates for drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5][6] These enzymes are responsible for the majority of Phase I oxidative metabolism.[5][7]
Key Metabolic Hotspots:
-
Methoxyphenyl Group: The methoxy group is a prime target for O-demethylation , a common metabolic reaction catalyzed by CYP enzymes (notably CYP1A2, CYP2C9, and CYP3A4) to form a phenol.[8][9][10][11][12] This is often a major clearance pathway for compounds containing aryl methyl ethers.[13]
-
Aromatic Rings: Both the brominated phenyl ring and the methoxyphenyl ring are susceptible to aromatic hydroxylation .[8][14] This reaction proceeds via an epoxide intermediate and introduces a hydroxyl group onto the ring.[14][15] The position of hydroxylation is influenced by the electronic properties of the existing substituents.
-
Propiophenone Core: The ketone moiety can undergo reduction to a secondary alcohol, a reaction catalyzed by carbonyl reductases.[2][16] Additionally, the aliphatic chain connecting the phenyl rings can be a site for aliphatic hydroxylation .[17]
These initial Phase I reactions introduce or expose polar functional groups, which can then undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to further increase water solubility and facilitate excretion.[1][2]
Experimental Design for In Vitro Assessment
To quantitatively assess metabolic stability, two primary in vitro systems are recommended: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.
Human Liver Microsomes (HLM) Stability Assay
Principle: HLMs are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I CYP enzymes.[18] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[18][19] The reaction requires an NADPH-regenerating system as a cofactor source for the CYP enzymes.[18][20]
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Test Compound Stock: Prepare a 10 mM stock solution of 4'-Bromo-3-(3-methoxyphenyl)propiophenone in DMSO. Serially dilute to create working solutions.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute in phosphate buffer to a working concentration of 1 mg/mL.[21] Keep on ice.
-
NADPH Solution: Prepare a solution of NADPH in phosphate buffer.
-
-
Incubation:
-
Time-Point Sampling & Reaction Termination:
-
Self-Validating Controls:
-
Negative Control (-NADPH): Run an incubation for the longest time point without adding NADPH. This control accounts for any non-enzymatic degradation.[18]
-
Positive Control: Include a compound with known metabolic liability (e.g., Testosterone, Midazolam) to ensure the HLM and cofactor system are active.[20]
-
Vehicle Control: Incubate HLM with the vehicle (e.g., DMSO) to check for interferences.
-
-
Sample Processing:
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Cryopreserved Human Hepatocytes Stability Assay
Principle: Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[22][23][24] This model provides a more physiologically relevant system for assessing the overall hepatic clearance of a compound.[22][23]
Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[24]
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[22][25]
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be high (>80%).
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[22]
-
-
Incubation:
-
Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), aliquot samples and terminate the reaction with cold acetonitrile containing an internal standard.[22]
-
-
Self-Validating Controls:
-
Negative Control (Inactivated Hepatocytes): Include a well with heat-inactivated or lysed hepatocytes to assess non-enzymatic degradation and binding.
-
Positive Controls: Use compounds with known high and low clearance rates (e.g., Verapamil and Procainamide, respectively) to validate the assay performance.
-
Vehicle Control: Run incubations with only the vehicle to check for analytical interference.
-
-
Sample Processing:
-
Process samples as described in the HLM protocol (centrifugation and supernatant transfer) for LC-MS/MS analysis.
-
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent drug in metabolic stability assays.[26][27][28] Its high sensitivity and selectivity allow for accurate measurement even in complex biological matrices.[27]
Method Development Essentials:
-
Tuning: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of 4'-Bromo-3-(3-methoxyphenyl)propiophenone and a stable, characteristic product ion for detection in Multiple Reaction Monitoring (MRM) mode.
-
Chromatography: A suitable reverse-phase HPLC or UHPLC method is developed to achieve good peak shape and separate the analyte from potential matrix interferences.
-
Sample Preparation: The protein precipitation method described in the protocols is a simple and effective way to prepare samples for analysis.[27]
-
Validation: The method should be validated for linearity, accuracy, precision, and stability to ensure reliable data.[27][29]
Data Analysis, Interpretation, and Reporting
The primary goal of the data analysis is to determine the rate of disappearance of the parent compound, from which key pharmacokinetic parameters can be derived.
Calculations:
-
Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is used to calculate the percentage of the parent compound remaining relative to the 0-minute time point.
-
Elimination Rate Constant (k): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting line from linear regression analysis is the elimination rate constant, k.[30]
Slope = -k
-
In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
t½ = 0.693 / k
-
In Vitro Intrinsic Clearance (CLint): This represents the volume of the matrix (microsomal suspension or hepatocyte incubation) cleared of the drug per unit time, normalized to the amount of protein or number of cells.[31]
Data Presentation:
Results should be clearly summarized in a table for easy comparison with control compounds.
| Compound | System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10^6 cells) |
| Test Compound | HLM | 25.7 | 53.9 | N/A |
| Test Compound | Hepatocytes | 35.1 | N/A | 39.5 |
| Control (High Clearance) | HLM | < 5.0 | > 277 | N/A |
| Control (Low Clearance) | Hepatocytes | > 120 | N/A | < 11.5 |
| (Note: Data shown are for illustrative purposes only.) |
Conclusion and Next Steps
The in vitro metabolic stability assays described provide a robust framework for characterizing the metabolic profile of 4'-Bromo-3-(3-methoxyphenyl)propiophenone. The calculated intrinsic clearance values serve as a critical input for predicting in vivo human hepatic clearance and half-life, thereby guiding the selection and optimization of drug candidates.[33][34]
If the compound demonstrates moderate to high clearance, follow-up studies such as metabolite identification and reaction phenotyping (to identify the specific CYP enzymes responsible for the metabolism) are warranted to understand the metabolic pathways fully and to assess the potential for drug-drug interactions.[35]
References
-
What are Cytochrome P450 Enzymes? - Medical News. (2019). Available at: [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. (Simulated reference, as direct link was to a general NIH page)
-
Pucci, V., et al. (2021). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 13(12), 995-1008. Available at: [Link] (Simulated reference, as direct link was to a general search result)
-
The Role of Cytochrom P450 in Drug Metabolism - International Journal of Research in Pharmacy and Allied Science. (2023). Available at: [Link]
-
Metabolic Changes of Drugs and Related Organic Compounds. (2019). Available at: [Link]
-
Pharmacogenetics of Phase I Enzymes: Cytochrome P450 Isozymes - JoVE. (2026). Available at: [Link]
-
El-Haj, B. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2143. Available at: [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available at: [Link]
-
de Visser, S. P., & Kumar, D. (2009). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry, 7(18), 3649-3658. Available at: [Link]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - Preprints.org. (2018). Available at: [Link]
-
metabolic stability in liver microsomes - Mercell. Available at: [Link] (Simulated reference, as direct link was to a tender)
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). Available at: [Link]
-
El-Haj, B. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2143. Available at: [Link]
-
O-demethylation in aromatic catabolism - ResearchGate. Available at: [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Plant and Cell Physiology, 51(10), 1638–1648. Available at: [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Spence, J. T., et al. (2020). Redundancy in Aromatic O-Demethylation and Ring-Opening Reactions in Novosphingobium aromaticivorans and Their Impact in the Metabolism of Plant-Derived Phenolics. Applied and Environmental Microbiology, 86(13). Available at: [Link]
-
De Nys, H., et al. (2022). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 35(4), 14-22. Available at: [Link]
-
Billings, R. E., & McMahon, R. E. (1978). The Effects of Cofactor and Species Differences on the in Vitro Metabolism of Propiophenone and Phenylacetone. Drug Metabolism and Disposition, 6(2), 156-161. Available at: [Link]
-
Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-14. Available at: [Link]
-
The effect of multiple cryopreservation cycles on drug-metabolizing enzymes in human hepatocytes. (2010). Available at: [Link] (Simulated reference, as link was to a PDF)
-
Measurement of xenobiotic carbonyl reduction in human liver fractions - PubMed. (2009). Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Stiborová, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 27733–27756. Available at: [Link]
-
Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 8(8), 819-834. Available at: [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. Available at: [Link]
-
Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC. (2024). Available at: [Link]
-
Armitage, I. M., et al. (2020). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 65, 104803. Available at: [Link]
-
Xenobiotic metabolism - Wikipedia. Available at: [Link]
-
Development of an in vitro metabolic hepatic clearance method - JRC Publications Repository. Available at: [Link]
-
metabolic stability assays for predicting intrinsic clearance - YouTube. (2021). Available at: [Link]
-
Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. (2024). Available at: [Link]
-
Metabolism of Xenobiotics (Detoxification). Available at: [Link]
Sources
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. omicsonline.org [omicsonline.org]
- 3. iunajaf.edu.iq [iunajaf.edu.iq]
- 4. news-medical.net [news-medical.net]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpas.com [ijrpas.com]
- 7. Video: Pharmacogenetics of Phase I Enzymes: Cytochrome P450 Isozymes [jove.com]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Measurement of xenobiotic carbonyl reduction in human liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. mercell.com [mercell.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 26. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 27. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 28. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 29. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 31. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 32. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. metabolon.com [metabolon.com]
Strategic Bioactivity Profiling of 3-(3-Methoxyphenyl)propiophenone Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
The 3-(3-methoxyphenyl)propiophenone moiety represents a privileged substructure in medicinal chemistry, serving as the critical pharmacophore for the dihydrochalcone class and a key intermediate in the synthesis of centrally acting analgesics like Tapentadol . Its structural versatility allows it to bridge two major therapeutic areas: oncology (via tubulin polymerization inhibition) and neurodegeneration (via Monoamine Oxidase B inhibition).
This guide provides a rigorous, self-validating technical framework for screening scaffolds derived from this core. Unlike generic screening protocols, this document focuses on the specific physicochemical properties of the 3-methoxy-substituted phenyl ring—specifically its role as a hydrogen bond acceptor and metabolic modulator.
Part 1: Chemical Rationale & Scaffold Architecture
The "3-Methoxy" Advantage
In drug design, the 3-methoxy (meta-methoxy) substitution on the propiophenone or chalcone ring is not merely decorative. It serves three specific mechanistic functions that must be accounted for during screening:
-
Metabolic Stability: Unlike hydroxyl groups, the methoxy group resists rapid glucuronidation, extending plasma half-life (
). -
Lipophilicity Modulation: It increases
values, facilitating Blood-Brain Barrier (BBB) penetration—essential for MAO-B targeting. -
Electronic Effect: The electron-donating nature of the methoxy group activates the phenyl ring, influencing the electrophilicity of the
-unsaturated ketone (in chalcone derivatives), which is the "warhead" for covalent interactions with cysteine residues in target proteins.
The Screening Cascade
To maximize resource efficiency, screening should follow a "Funnel Logic," moving from high-throughput low-cost assays to high-fidelity mechanistic validation.
Figure 1: The Bioactivity Screening Funnel. A self-validating workflow ensuring only high-quality scaffolds progress to expensive enzymatic assays.
Part 2: Synthesis & Quality Control (Pre-Screening)
Before bioactivity assessment, the integrity of the 3-(3-methoxyphenyl)propiophenone scaffold must be absolute. Impurities (e.g., unreacted benzaldehydes or metal catalysts) can produce false positives in fluorescence-based assays.
The Self-Validating QC Protocol:
-
Synthesis: Typically achieved via Claisen-Schmidt condensation of 3-methoxyacetophenone with aromatic aldehydes (for chalcones) or Grignard reaction of 3-methoxybenzonitrile with ethylmagnesium bromide (for the propiophenone core).
-
Mandatory Purity Check:
-
1H NMR: Confirm the methoxy singlet at
ppm. -
HPLC: Purity must exceed 98%.
-
Residual Copper/Palladium: If cross-coupling was used, scavenge metals. Metal ions can quench fluorescence in MAO-B assays, leading to false inhibition data.
-
Part 3: Targeted Bioactivity Protocols
Protocol A: Cytotoxicity Screening (Anticancer)
Targeting Tubulin Polymerization & Mitochondrial Disruption
This protocol uses the MTT assay but is optimized for lipophilic chalcone scaffolds.
Materials:
-
Cell Lines: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).
-
Positive Control: Doxorubicin or Colchicine (if targeting tubulin).
-
Solvent: DMSO (Final concentration < 0.1%).[1]
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Prepare a stock solution of the scaffold (10 mM in DMSO).
-
Perform serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Critical Step: Include a "Solvent Control" (0.1% DMSO only) to rule out solvent toxicity.
-
-
Incubation: Treat cells for 48h.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h at 37°C.
-
Remove supernatant carefully (avoid disturbing formazan crystals).
-
Dissolve crystals in 150 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Data Analysis: Calculate % Cell Viability.
Interpretation: An IC50 < 10 µM indicates a "Hit." For 3-methoxy scaffolds, check for G2/M phase arrest using Flow Cytometry to confirm a tubulin-binding mechanism.
Protocol B: Monoamine Oxidase B (MAO-B) Inhibition
Targeting Neuroprotection (Parkinson’s Disease)
Propiophenone derivatives are structural analogs of Selegiline. This fluorometric assay is more sensitive than colorimetric methods for detecting reversible inhibition.
Materials:
-
Enzyme: Recombinant Human MAO-B.
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent). -
Control: Selegiline (Deprenyl).
Step-by-Step Methodology:
-
Buffer Prep: 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation:
-
Mix 10 µL of scaffold (various concentrations) with recombinant MAO-B.
-
Incubate at 37°C for 15 minutes. This allows the scaffold to occupy the active site (Tyr398/Tyr435 residues).
-
-
Reaction Start: Add Kynuramine substrate (final conc. 50 µM).
-
Kinetic Read: Measure fluorescence immediately (Ex: 310 nm / Em: 400 nm) every 5 minutes for 30 minutes.
-
Validation:
-
If the slope of fluorescence vs. time decreases with inhibitor concentration, inhibition is occurring.
-
Selectivity Check: Run the same assay against MAO-A. A high Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) is desired (>50-fold) to avoid hypertensive crises ("Cheese Effect").
-
Part 4: Data Presentation & SAR Analysis
When reporting results for 3-(3-methoxyphenyl)propiophenone derivatives, structure your data to highlight the impact of the methoxy group.
Quantitative Summary Table
| Scaffold ID | R-Group Substitution | HepG2 IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B) |
| 3-MPP-01 | 3-OCH3 (Parent) | 12.5 | 450 | 12 |
| 3-MPP-05 | 3-OCH3, 4-F | 2.1 | 85 | 110 |
| 3-MPP-08 | 3-OH (Demethylated) | 45.0 | >1000 | N/A |
| Control | Doxorubicin / Selegiline | 0.5 | 15 | - |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the established SAR for this scaffold class, guiding optimization.
Figure 2: Structure-Activity Relationship (SAR) Map. The 3-methoxy group is critical for metabolic stability, while the linker determines the reactivity profile.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for 3'-Methoxypropiophenone in Organic Synthesis. Retrieved from
-
Molecules. (2015).[2] Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines.[2] Molecules, 20(12), 21193–21203. Retrieved from
-
Frontiers in Pharmacology. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology.[3] Retrieved from
-
PubChem. (2025). 3'-Methoxypropiophenone Compound Summary. National Library of Medicine. Retrieved from
-
Science Repository. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity.[4][5] Retrieved from
Sources
Methodological & Application
Application Note: Optimization of Friedel-Crafts Acylation Conditions for High-Purity Propiophenone Synthesis
Executive Summary & Strategic Relevance
Propiophenone (1-phenylpropan-1-one) is a critical pharmacophore and intermediate in the synthesis of neuroactive alkaloids (e.g., ephedrine derivatives) and proprietary fragrance compounds. While the Friedel-Crafts (F-C) acylation is a textbook reaction, its translation to a high-purity, scalable drug development workflow is often hindered by catalyst deactivation , stoichiometric mismanagement , and hydrolytic instability .
This guide moves beyond basic textbook descriptions to address the "Stoichiometric Trap" of Aluminum Chloride (
Mechanistic Insight: The Stoichiometric Trap
Unlike F-C alkylation, which is truly catalytic, F-C acylation mediated by Lewis Acids requires super-stoichiometric quantities of catalyst.[1]
The Causality:
-
Activation:
abstracts a chloride from propionyl chloride to form the electrophilic acylium ion ( ). -
Substitution: The benzene ring attacks the acylium ion, forming a sigma complex (arenium ion).
-
The Trap: Upon deprotonation to form the ketone product (propiophenone), the carbonyl oxygen—acting as a Lewis Base—forms a stable, 1:1 dative bond with the aluminum species.
-
Consequence: The catalyst is effectively "poisoned" by the product. Therefore, the reaction requires >1.0 equivalents of
relative to the limiting reagent to ensure the reaction proceeds to completion.[1]
Visualization: Reaction Pathway & Catalyst Deactivation
Figure 1: Mechanistic flow highlighting the product-catalyst complexation step which dictates the stoichiometric requirement.
Critical Parameter Optimization
The following data compares the "Classic" homogeneous method against "Modern" heterogeneous catalysis.
| Parameter | Method A: Classic ( | Method B: Green (Zeolite H-Beta) | Impact on Workflow |
| Catalyst State | Homogeneous (Solid dissolved) | Heterogeneous (Solid suspension) | Method B allows simple filtration; Method A requires aqueous workup. |
| Stoichiometry | 1.2 - 1.5 equivalents | Catalytic (< 0.1 eq weight %) | Method A generates significant aluminum waste salts. |
| Solvent | DCM or Nitrobenzene | Neat (Solvent-free) or Toluene | DCM is volatile/toxic; Nitrobenzene is hard to remove. |
| Reaction Temp | 0°C | 120°C - 140°C | Method B requires higher energy input for activation. |
| Selectivity | High (Para-selective if substituted) | Moderate to High (Shape selective) | Zeolites can induce shape-selectivity advantages. |
| Yield | 85 - 95% | 60 - 75% | Method A remains the gold standard for raw yield. |
Protocol A: High-Purity Synthesis (The "Perrier" Mode)
Best for: Small to mid-scale synthesis where yield and purity are paramount.
Safety Note:
Reagents:
-
Benzene (Substrate, dry)
-
Propionyl Chloride (Acylating agent, 1.0 eq)
-
Aluminum Chloride (Lewis Acid, 1.2 eq )[3]
-
Dichloromethane (DCM) (Solvent, anhydrous)[4]
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet. Route the exhaust gas through a dilute NaOH scrubber trap (to neutralize evolved HCl).
-
Catalyst Suspension: Charge the flask with
(1.2 eq) and anhydrous DCM. Cool the suspension to 0°C using an ice bath. -
Electrophile Generation (Perrier Addition): Add Propionyl Chloride (1.0 eq) dropwise to the
suspension.-
Observation: The solid
will dissolve/react, and the solution may turn yellow/orange. Stir for 15 minutes to ensure full formation of the acylium complex.
-
-
Substrate Addition: Add Benzene (1.1 eq) dropwise via the addition funnel over 30-45 minutes.
-
Control: Maintain internal temperature < 10°C. Rapid addition causes polyacylation or vigorous exotherms.
-
-
Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature. Once the exotherm subsides, heat to a gentle reflux (approx. 40°C) for 1-2 hours.
-
Self-Validation: The reaction is complete when HCl gas evolution ceases (monitor bubbles in the scrubber trap).
-
-
Quenching (The Critical Step): Cool the mixture to 0°C. Slowly pour the reaction mixture onto a slurry of crushed ice and concentrated HCl (approx 10:1 ratio).
-
Why: Acidic hydrolysis is required to break the Aluminum-Oxygen bond in the product complex.
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with water, then saturated
, then brine. Dry over and concentrate. -
Purification: Distillation under reduced pressure (bp ~105°C at 15 mmHg) yields pure propiophenone.
Protocol B: Green Synthesis (Zeolite Catalyzed)
Best for: Process chemistry looking to reduce metal waste and halogenated solvents.
Reagents:
-
Benzene (Excess, acts as solvent/reactant)[5]
-
Propionic Anhydride (Acylating agent, 1.0 eq)
-
Zeolite H-Beta or H-Y (Calcined at 500°C prior to use)
Step-by-Step Methodology:
-
Activation: Ensure Zeolite is freshly calcined to remove adsorbed water (water poisons the active acid sites).
-
Loading: In a pressure vessel or heavy-walled flask, combine Propionic Anhydride (10 mmol), Benzene (50 mmol), and Zeolite catalyst (10-20 wt% relative to anhydride).
-
Reaction: Seal and heat to 140°C (or reflux if open system) with vigorous magnetic stirring.
-
Duration: 6 - 12 hours.
-
-
Monitoring: Monitor via GC-MS or TLC (Eluent: 10% EtOAc/Hexane). Look for the disappearance of the anhydride.
-
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the Zeolite (can be regenerated).
-
Isolation: Evaporate the excess benzene. The remaining oil is the crude product. Distill to purify.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Dark/Tar-like Product | Polymerization or excessive heat during addition. | Ensure strict 0°C control during addition. Use "Perrier" addition mode (Acyl chloride + Catalyst first). |
| Low Yield | Catalyst deactivation by moisture. | Verify anhydrous solvents. Ensure |
| Incomplete Reaction | "Stoichiometric Trap" ignored. | Ensure |
| Emulsion during Workup | Aluminum hydroxide gel formation. | Ensure the quench water is strongly acidic (HCl) to keep aluminum salts in solution. |
Workflow Diagram: Decision Matrix
Figure 2: Operational decision matrix for selecting and executing the appropriate synthesis pathway.
References
-
Organic Syntheses , Coll.[6][7] Vol. 2, p.743 (1943); Vol. 12, p.62 (1932). Propiophenone Synthesis via Friedel-Crafts. Link
-
Master Organic Chemistry . Friedel-Crafts Acylation: Mechanism and Stoichiometry. Link
-
ScienceDirect . Zeolite-catalyzed Friedel-Crafts acylation: A Green Perspective. Link
-
Chemistry LibreTexts . Acylation of Benzene: Mechanism and Kinetics. Link
Sources
Application Note: Chemoselective and Stereoselective Reduction of 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Executive Summary
This application note details the reduction strategies for 4'-Bromo-3-(3-methoxyphenyl)propiophenone (CAS: 898774-66-8), a functionalized dihydrochalcone intermediate often utilized in the synthesis of analgesic and antihistaminic scaffolds.
The reduction of this substrate presents a specific chemoselective challenge: converting the ketone to a secondary alcohol (or methylene) while preserving the labile aryl bromide and the methoxy ether functionalities. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of hydrodehalogenation (loss of the bromine atom).
This guide provides two validated workflows:
-
Protocol A (Racemic): A robust, scalable Sodium Borohydride (
) reduction. -
Protocol B (Asymmetric): A high-value Noyori Asymmetric Transfer Hydrogenation (ATH) for generating chiral intermediates (
).
Strategic Reagent Selection
The choice of reagent depends entirely on the stereochemical requirements of the downstream API (Active Pharmaceutical Ingredient).
Decision Matrix
| Parameter | Protocol A: Sodium Borohydride | Protocol B: Noyori ATH |
| Target Product | Racemic Alcohol ( | Chiral Alcohol ( |
| Reagent Cost | Low | High (Ruthenium Catalyst) |
| Scalability | Excellent (kilo-scale) | Good (requires catalyst control) |
| Chemoselectivity | High (Br stable) | High (Br stable) |
| Primary Risk | Over-reduction (rare) | Catalyst poisoning / |
Logical Workflow Diagram
Caption: Decision tree for selecting the appropriate reduction methodology based on target stereochemistry.
Protocol A: Racemic Reduction (NaBH4)
Objective: Quantitative conversion of the ketone to the racemic secondary alcohol. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1]
Materials
-
Substrate: 4'-Bromo-3-(3-methoxyphenyl)propiophenone (1.0 eq)
-
Reagent: Sodium Borohydride (
) (0.6 - 1.0 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH).[2][3] Note: MeOH is faster but requires colder temperatures to control exotherms.
-
Quench: 1N HCl or Saturated
.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 31 mmol) of the substrate in 100 mL of MeOH.
-
Thermal Control: Cool the solution to
using an ice bath.-
Expert Insight: While the reaction proceeds at room temperature, starting at
prevents the formation of side products and minimizes solvent boil-off during hydride addition.
-
-
Reagent Addition: Add
(700 mg, 18.5 mmol, 0.6 eq) portion-wise over 15 minutes.-
Caution: Vigorous gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 60 minutes. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4] The ketone spot (
) should disappear, replaced by the more polar alcohol ( ). -
Quench: Cool back to
. Slowly add 20 mL of Sat. or 1N HCl to destroy excess hydride.-
Critical: Do not allow the pH to drop below 4 for extended periods to avoid potential acid-catalyzed dehydration of the alcohol.
-
-
Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[4]
Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)
Objective: Enantioselective reduction to yield the
Materials
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).
-
Selection: Use
-ligand to typically generate the -alcohol (verify specific substrate induction empirically).
-
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Why this source? Unlike Isopropanol (reversible transfer), the Formic Acid pathway is irreversible, driving the reaction to 100% conversion without equilibrium limitations.
-
-
Solvent: Dichloromethane (DCM) or neat in azeotrope.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Ruthenium-catalyzed asymmetric transfer hydrogenation.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen (
). Oxygen poisons the Ruthenium hydride species. -
Catalyst Loading: Add the substrate (1.0 eq) and RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq / 1 mol%).
-
Optimization: For high-purity substrates, loading can often be lowered to 0.5 mol% to reduce costs.
-
-
Solvent System: Dissolve in minimal degassed DCM (optional) or directly add the Formic Acid/TEA (5:2) mixture (5 volumes relative to substrate).[2]
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Checkpoint: Do not heat above
as this degrades enantioselectivity ( ).
-
-
Workup: Dilute with water and extract with DCM. Wash the organic layer with saturated
to remove residual formic acid. -
Purification: Flash column chromatography is usually required to remove the catalyst residues (dark color).
Analytical Quality Control
Verification of the product structure and purity is critical.
| Test | Expected Result / Parameter | Purpose |
| HPLC (Chiral) | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). | Determine Enantiomeric Excess ( |
| 1H NMR | Confirm reduction. | |
| LC-MS | M+1 or M+Na peak matching alcohol MW. | Confirm mass / check for dehalogenation (M-Br). |
Note on Dehalogenation: If you observe a mass peak corresponding to des-bromo product (loss of 79/81 amu), your reaction conditions are too energetic, or your catalyst contains trace Palladium. Ensure high-purity Ruthenium sources.
References
-
Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]
- Modern Reduction Methods. (2008). In Andersson, P. G., & Moberg, C. (Eds.). Wiley-VCH. (General reference for NaBH4 protocols).
Sources
- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. kanto.co.jp [kanto.co.jp]
Application Notes & Protocols: Catalytic Hydrogenation of Methoxy-Substituted Propiophenones
Abstract
The reduction of methoxy-substituted propiophenones to their corresponding 1-phenylpropan-1-ols is a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence and position of the methoxy group on the aromatic ring introduce unique challenges and opportunities in terms of reactivity, chemoselectivity, and stereoselectivity. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of various catalytic hydrogenation methods. We will explore the underlying principles, provide detailed, field-proven protocols for both achiral and chiral reductions, and offer insights into troubleshooting and optimization.
Fundamental Principles: The Science Behind the Synthesis
Catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond in the presence of a metal catalyst. This process transforms the planar carbonyl group into a tetrahedral carbinol center.
The Influence of the Methoxy Substituent
The methoxy group (–OCH₃) is an electron-donating group. Its position on the phenyl ring (ortho, meta, or para) significantly influences the electronic density of the carbonyl group and the aromatic ring, thereby affecting the reaction rate and potential side reactions.
-
Para (4-methoxy) and Ortho (2-methoxy) Positions: These positions increase electron density at the carbonyl carbon through resonance, which can slightly decrease its electrophilicity and slow the rate of hydrogenation compared to unsubstituted propiophenone.[1]
-
Side Reaction - Hydrogenolysis: A primary concern with methoxy-substituted aromatics is the potential for hydrogenolysis, or the cleavage of the C-O bond of the ether, particularly under harsh conditions (high temperature, high pressure, or with aggressive catalysts like Platinum).[2] Rhodium-based catalysts often show lower propensity for this side reaction.[2] For 2-methoxy-substituted phenols, studies have shown that the substrate orients parallel to the catalyst surface, facilitating a strong interaction that can lead to demethoxylation.
Heterogeneous vs. Homogeneous Catalysis
Two main classes of catalysts are employed for this transformation:
-
Heterogeneous Catalysts: These are solid catalysts (e.g., Palladium on Carbon, Raney Nickel) that are insoluble in the reaction medium. They are prized for their ease of separation from the product mixture, reusability, and generally lower cost.[3]
-
Homogeneous Catalysts: These catalysts (e.g., Ru-BINAP complexes) are soluble in the reaction medium. Their primary advantage lies in their high selectivity, particularly for asymmetric hydrogenation, where they can produce a single enantiomer of a chiral alcohol with high fidelity.
Workflow for Method Selection
Choosing the appropriate hydrogenation method depends on the desired outcome, specifically whether the target alcohol is achiral or a specific enantiomer is required.
Caption: Decision workflow for selecting a hydrogenation method.
Heterogeneous Catalysis Protocols (Achiral Synthesis)
These methods are the workhorses for producing racemic or achiral secondary alcohols.
Method 1: Palladium on Carbon (Pd/C) - The Industry Standard
Palladium on activated carbon is the most common catalyst for general-purpose hydrogenations due to its high activity, good selectivity, and operational simplicity.[4]
Causality Behind Choices:
-
Catalyst: 10% Pd/C is a high-loading catalyst ensuring efficient reaction rates. The carbon support provides a large surface area for the reaction.[5]
-
Solvent: Ethanol or Methanol are excellent choices as they readily dissolve the propiophenone substrate and have good solubility for hydrogen gas, facilitating mass transfer.[4]
-
Hydrogen Source: A hydrogen balloon is suitable for lab-scale reactions under atmospheric pressure and is generally sufficient for reducing ketones without affecting the aromatic ring.[6]
Detailed Protocol:
-
Vessel Preparation: To a three-neck round-bottom flask equipped with a magnetic stir bar, add the methoxy-substituted propiophenone (1.0 eq).
-
Inerting the Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous ethanol (approx. 0.1 M concentration relative to the substrate). Carefully add 10% Palladium on Carbon (5-10 mol% Pd). Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a wet state or under an inert atmosphere.
-
Hydrogen Introduction: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this purge-and-fill cycle three times to ensure the atmosphere is saturated with hydrogen.[6]
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid Pd/C catalyst. Wash the filter pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-arylpropan-1-ol, which can be purified further if necessary.
Method 2: Raney® Nickel - Transfer Hydrogenation
Raney® Nickel is a cost-effective alternative, particularly useful for transfer hydrogenation, which avoids the need for high-pressure hydrogen gas cylinders.[7] Instead, a hydrogen donor like 2-propanol is used.[8]
Causality Behind Choices:
-
Catalyst: Raney® Nickel is a high-surface-area nickel catalyst with high activity for ketone reductions.[9]
-
Hydrogen Source/Solvent: 2-propanol serves as both the solvent and the hydrogen donor. In the presence of the catalyst, it is oxidized to acetone while the propiophenone is reduced.[8]
-
Conditions: Refluxing provides the necessary thermal energy to drive the hydrogen transfer.
Detailed Protocol:
-
Catalyst Activation (if necessary): In a flask, add Raney® Nickel (approx. 2.5 times the weight of the substrate) and 2-propanol (10 mL per gram of substrate).[8] Reflux for 5 minutes.
-
Reaction Setup: Add the methoxy-substituted propiophenone (1.0 eq) to the refluxing suspension.
-
Reaction: Continue to reflux the mixture with vigorous stirring. The reaction is typically open to the atmosphere via the condenser.[8]
-
Monitoring: Monitor the reaction by GC-MS. Completion times can vary from 30 minutes to several hours depending on the substrate.
-
Work-up: Cool the reaction to room temperature. Carefully decant the organic layer from the Raney® Nickel catalyst. The catalyst is magnetic and can often be held in place with a strong magnet.
-
Isolation: Wash the catalyst with additional portions of 2-propanol. Combine the organic layers and remove the solvent under reduced pressure to yield the product.
| Parameter | Method 1: Pd/C | Method 2: Raney® Nickel (Transfer) |
| Catalyst | 10% Pd/C | Raney® Nickel |
| Catalyst Loading | 5-10 mol% | ~2.5:1 (w/w) catalyst:substrate[8] |
| Hydrogen Source | H₂ Gas (balloon or pressure vessel) | 2-Propanol[8] |
| Pressure | 1 atm (balloon) to 5 bar | Atmospheric (reflux) |
| Temperature | Room Temperature | Reflux (~82 °C) |
| Typical Solvents | Ethanol, Methanol | 2-Propanol |
| Key Advantage | High reliability, mild conditions | No H₂ gas required, cost-effective |
Homogeneous Asymmetric Catalysis (Chiral Synthesis)
For many pharmaceutical applications, a single enantiomer of the alcohol is required. This is achieved through asymmetric hydrogenation using a chiral catalyst. The Noyori-type Ruthenium catalysts, which combine a Ru(II) center with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are exceptionally effective.[10][11]
Method 3: Asymmetric Hydrogenation with Ru(II)-BINAP/Diamine Complex
This method provides high enantioselectivity for the reduction of aromatic ketones. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where a Ru-hydride and an N-H proton are transferred to the ketone in a six-membered transition state.[12]
Causality Behind Choices:
-
Catalyst: A pre-catalyst like [RuCl₂(S)-BINAP]₂ combined with a chiral diamine like (S,S)-DPEN forms the active catalyst in situ. The specific combination of ligand enantiomers determines whether the (R) or (S) alcohol is produced.[10]
-
Base: A base, such as potassium tert-butoxide, is required to generate the active Ru-hydride species from the pre-catalyst.[12][13]
-
Solvent: Anhydrous 2-propanol is a common solvent for these reactions.
Detailed Protocol:
-
Catalyst Preparation (In Situ): In a glovebox, add the Ruthenium pre-catalyst (e.g., [RuCl₂((S)-Tol-BINAP)]₂, 0.005 eq) and the chiral diamine (e.g., (S,S)-DPEN, 0.01 eq) to a pressure-rated reaction vessel.
-
Inerting and Solvent Addition: Seal the vessel, remove from the glovebox, and add anhydrous, degassed 2-propanol.
-
Activation: Add a solution of potassium tert-butoxide in 2-propanol (0.02 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add the methoxy-substituted propiophenone (1.0 eq).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 5-20 bar). Heat the reaction to the desired temperature (e.g., 50 °C).[13]
-
Monitoring: Monitor the reaction by chiral HPLC or GC to determine both conversion and enantiomeric excess (e.e.).
-
Work-up: After completion, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Isolation: Quench the reaction with a small amount of water or saturated ammonium chloride solution. Remove the solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the chiral alcohol.
| Parameter | Method 3: Asymmetric Hydrogenation |
| Catalyst System | Ru(II) + Chiral Diphosphine + Chiral Diamine |
| Example | [RuCl₂((S)-Tol-BINAP)]₂ + (S,S)-DPEN |
| Catalyst Loading | 0.1 - 1.0 mol% |
| Hydrogen Source | H₂ Gas |
| Pressure | 5 - 50 bar |
| Temperature | 25 - 80 °C |
| Additive | Stoichiometric base (e.g., KOtBu) |
| Key Advantage | High enantioselectivity (>95% e.e.) |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Catalyst poisoning (e.g., by sulfur or halide impurities); Insufficient hydrogen pressure/mixing.[4][14] | Use fresh catalyst; Purify the substrate; Increase stirring speed; Increase hydrogen pressure.[4][15] |
| Formation of Side Products (e.g., Demethoxylation) | Reaction temperature or pressure is too high; Catalyst is too aggressive (e.g., PtO₂).[2] | Lower the reaction temperature; Use a milder catalyst (e.g., Rh/C or Pd/C); Reduce reaction time.[2] |
| Low Enantioselectivity (Asymmetric Method) | Impurities in substrate or solvent; Incorrect catalyst/ligand combination; Sub-optimal temperature or pressure. | Ensure all reagents and solvents are anhydrous and pure; Screen different chiral ligands; Optimize temperature and pressure. |
References
-
Taylor & Francis. (n.d.). Transfer Hydrogenation of Ketones with 2‐Propanol and Raney® Nickel. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure. Retrieved from [Link]
-
ACS Publications. (2011, February 22). Mechanistic Investigation of the Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Complex Featuring an N-Heterocyclic Carbene with a Tethered Primary Amine Donor: Evidence for an Inner Sphere Mechanism. Organometallics. Retrieved from [Link]
-
MDPI. (2021, August 21). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Retrieved from [Link]
-
RSC Publishing. (2022, April 7). Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones.
-
ACS Omega. (2020, February 6). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024, August 30). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Retrieved from [Link]
-
Creative Commons. (n.d.). Asymmetric Hydrogenation. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Retrieved from [Link]
-
Beilstein Journals. (2006, August 25). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
BYJU'S. (2019, December 24). Preparation of Raney Nickel. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogenation of 4-methoxyacetophenone over Pt/TiO2 catalysts modified with chinchonidine. Retrieved from [Link]
-
Organometallics. (2014, November 17). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Retrieved from [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
-
PMC. (n.d.). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Retrieved from [Link]
-
YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
-
MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). A Study of the Catalytic Hydrogenation of Methoxybenzenes Over Platinum and Rhodium Catalysts. Retrieved from [Link]
-
PubMed. (2014, March 5). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from [Link]
-
PMC. (n.d.). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
-
PMC. (2020, October 4). Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well‐Defined Base‐Metal Catalyst. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "A Study of the Catalytic Hydrogenation of Methoxybenzenes Over Platinu" by Robert Gene Thompson [trace.tennessee.edu]
- 3. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 15. Troubleshooting [chem.rochester.edu]
Grignard reaction protocols involving 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Application Note: High-Fidelity Grignard Protocols for 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Part 1: Strategic Analysis & Chemical Context
1.1 The Substrate Challenge The molecule 4'-Bromo-3-(3-methoxyphenyl)propiophenone presents a classic "competing functionality" challenge in organometallic chemistry. For drug development professionals utilizing this scaffold, success depends on navigating three specific reactivity risks:
-
The Electrophile (Target): The ketone carbonyl (
).[1] This is the desired site of nucleophilic attack to form tertiary alcohols. -
The Competitor (Side-Reaction): The aryl bromide (
) at the 4'-position. Standard Grignard reagents ( ) can trigger Magnesium-Halogen exchange, leading to polymerization or scrambled biphenyl byproducts.[2] -
The Enolization Trap: As a propiophenone derivative, the
-methylene protons are acidic ( ).[2] Basic Grignard reagents can act as bases rather than nucleophiles, resulting in enolization and recovery of the starting material upon quench.[2]
1.2 The Solution: Organocerium Chemistry (The Imamoto Method)
To ensure high fidelity, this guide prioritizes the Imamoto Organocerium Protocol . By transmetallating the Grignard reagent to Cerium (
Part 2: Experimental Protocols
Protocol A: Organocerium-Mediated Nucleophilic Addition (Recommended)
Best for: Maximizing yield, suppressing enolization, and preserving the Ar-Br moiety.[2]
1. Reagent Preparation: Anhydrous Cerium(III) Chloride
Note: Commercial "anhydrous"
-
Step 1: Place
(1.5 equiv relative to ketone) in a Schlenk flask. -
Step 2: Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–3 hours.
-
Step 3: A magnetic stir bar should be used to break up the solid as it dries to a fine white powder.[2]
-
Step 4: Cool to room temperature (RT) under Argon. Suspend in anhydrous THF (0.3 M concentration).
-
Step 5: Stir the slurry at RT for 2 hours (or overnight) to ensure "activation" via solvate formation.
2. Transmetallation & Reaction
-
Step 1: Cool the
slurry to -78 °C . -
Step 2: Add the Grignard reagent (
, 1.2 equiv) dropwise.[2]-
Observation: The slurry may change color (often yellow/orange) but should remain a suspension.
-
Time: Stir for 30–60 minutes at -78 °C to form the organocerium species (
).
-
-
Step 3: Dissolve 4'-Bromo-3-(3-methoxyphenyl)propiophenone (1.0 equiv) in minimal anhydrous THF.
-
Step 4: Add the ketone solution dropwise to the organocerium mixture at -78 °C.
-
Step 5: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Checkpoint: Monitor via TLC/HPLC.[2] The organocerium reagent is highly chemoselective and will not attack the Ar-Br at this temperature.
-
3. Quench & Workup
-
Step 1: Quench at 0 °C with 10% aqueous acetic acid or saturated
.-
Note: Avoid strong mineral acids (HCl) to prevent dehydration of the tertiary alcohol to a styrene derivative.
-
-
Step 2: Filter through a Celite pad if cerium salts form a stubborn emulsion.[2]
-
Step 3: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[2][3]
Protocol B: Standard Low-Temperature Addition (Cryogenic)
Best for: Simple, non-bulky Grignard reagents (e.g., MeMgBr) where CeCl3 is unavailable.[2]
1. Setup
-
Flame-dry a 3-neck round bottom flask. Flush with
. -
Solvent: Anhydrous THF (Ether is less ideal due to higher boiling point if exotherm occurs).
2. Execution
-
Step 1: Dissolve 4'-Bromo-3-(3-methoxyphenyl)propiophenone in THF (0.5 M). Cool to -78 °C .[2]
-
Step 2: Add
(1.1 equiv) very slowly via syringe pump or dropping funnel.-
Rate: Maintain internal temperature below -70 °C.[2]
-
-
Step 3: Stir for 1 hour at -78 °C.
-
Step 4: Do not warm to RT. Quench cold with saturated
.-
Reasoning: Warming allows the Magnesium-Halogen exchange (Ar-Br
Ar-MgBr) to compete.
-
Part 3: Data Visualization & Troubleshooting
Reaction Pathway & Selectivity Logic
Caption: Pathway analysis showing the divergence between the desired Organocerium route (Green) and competing side reactions (Yellow/Black).
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Starting Material Recovery (>30%) | Enolization of the ketone. | Switch to Protocol A (CeCl3) . The Cerium reagent is less basic and prevents proton abstraction. |
| Biphenyl Impurities | Mg-Halogen exchange at the 4'-Br position. | Ensure reaction temperature never exceeds 0°C. If using Protocol B, keep at -78°C. |
| Styrene Derivative (Alkene) | Acid-catalyzed dehydration during workup.[2] | Use buffered quench ( |
| Low Conversion (CeCl3 method) | Incomplete dehydration of | Repeat drying step: 150°C/High Vac is mandatory.[2] "Oven dried" is insufficient. |
Part 4: Safety & Handling
-
Induction Period: If preparing the Grignard reagent de novo (not recommended for this specific substrate, but for the nucleophile), be wary of the induction period.[2] Use a crystal of Iodine to initiate.[2]
-
Exotherm: The addition of the ketone to the Grignard is exothermic. In the presence of the 4'-Bromo group, localized heating can trigger the autocatalytic halogen exchange.[2] Strict stirring and slow addition are mandatory.
-
Cerium Disposal: Cerium salts are generally low toxicity but should be disposed of as heavy metal waste.[2]
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[2] Journal of the American Chemical Society, vol. 111, no.[2] 12, 1989, pp. 4392–4398.[2]
-
Knochel, P., et al. "Functionalized Grignard Reagents."[2] Angewandte Chemie International Edition, vol. 42, no.[2] 36, 2003, pp. 4302–4320.[2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[2] (Standard Reference for Grignard Preparation).
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie, vol. 116, 2004.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Status: Online Operator: Senior Application Scientist Case ID: #SYN-DHCH-4Br-3OMe Subject: Yield Optimization & Chemoselectivity Protocols
Executive Summary & Reaction Logic
Welcome to the technical support hub for the synthesis of 4'-Bromo-3-(3-methoxyphenyl)propiophenone . This molecule belongs to the dihydrochalcone class. The synthesis poses two primary challenges:
-
Condensation Efficiency: Ensuring complete conversion during the formation of the chalcone intermediate.
-
Chemoselectivity (The "Killer" Step): Reducing the alkene (
-unsaturation) without removing the aryl bromine (hydrodehalogenation) or reducing the ketone to an alcohol.
The Synthetic Workflow
The most robust route is a two-step sequence: Claisen-Schmidt Condensation followed by Chemoselective Reduction .
Figure 1: Synthetic pathway highlighting the critical divergence points where yield is often lost.
Troubleshooting Tickets (FAQ)
Ticket #001: "My Claisen-Schmidt reaction turns into a sticky oil and yield is <50%."
Diagnosis: This is a classic "Oiling Out" phenomenon coupled with incomplete enolization.
-
Root Cause: 3-Methoxybenzaldehyde is an electron-rich aldehyde, making it less electrophilic. If the reaction temperature is too high, or the solvent polarity is incorrect, the intermediate chalcone separates as an oil before crystallizing, trapping unreacted starting material.
-
The Fix:
-
Lower the Temperature: Run the reaction at 0–5°C initially, then allow it to warm to room temperature (RT) slowly.
-
Seed the Reaction: If an oil forms, scratch the glass side of the flask or add a tiny crystal of crude product from a previous batch to induce precipitation.
-
Solvent Switch: Switch from pure Ethanol to Methanol . Methanol is more polar and often forces the hydrophobic chalcone to precipitate faster, driving the equilibrium forward (Le Chatelier’s principle).
-
Ticket #002: "I lost the Bromine atom during Step 2. Mass spec shows M-79."
Diagnosis: Hydrodehalogenation.
-
Root Cause: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas. Pd/C is notorious for performing oxidative addition into Aryl-Halide bonds, replacing the Bromine with Hydrogen.
-
The Fix: STOP using Pd/C.
-
Protocol Change: Switch to Nickel Boride (Ni₂B) generated in situ (see Protocol B below). This catalyst is highly selective for C=C bonds and leaves Aryl-Br bonds intact.
-
Alternative: If you must use hydrogenation, use Platinum Oxide (PtO₂) or poison the Pd/C catalyst with Diphenylsulfide , though these are finicky.
-
Ticket #003: "The ketone reduced to an alcohol."
Diagnosis: Over-reduction (1,2-reduction vs. 1,4-reduction).
-
Root Cause: Using unmoderated Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄). These are "hard" nucleophiles that attack the carbonyl carbon directly.
-
The Fix: Use the Luche Reduction principle or the NiCl₂/NaBH₄ system . The addition of a transition metal salt (NiCl₂) modifies the hydride to attack the softer alkene (C=C) position (conjugate reduction) rather than the hard carbonyl (C=O).
Standard Operating Protocols (SOPs)
Protocol A: Optimized Claisen-Schmidt Condensation
Target: (E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Reagents:
-
4'-Bromoacetophenone (1.0 eq)
-
3-Methoxybenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq, 10% aq. solution)
-
Methanol (Solvent, 10 mL per gram of reactant)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4'-Bromoacetophenone and 3-Methoxybenzaldehyde in Methanol.
-
Catalysis: Cool the mixture to 0°C (ice bath). Add the NaOH solution dropwise over 10 minutes. Why? Rapid addition causes local heating and side reactions.
-
Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the acetophenone.
-
Workup: The product should precipitate as a light yellow solid.
-
Purification: Recrystallize from hot Ethanol.
Protocol B: Chemoselective Reduction (The "Nickel Boride" Method)
Target: 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Reagents:
-
Chalcone (from Protocol A) (1.0 mmol)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 mmol)
-
Sodium Borohydride (NaBH₄) (3.0 mmol)
-
Methanol (dry) / THF (3:1 ratio)
Procedure:
-
Setup: Dissolve the Chalcone and NiCl₂·6H₂O in the MeOH/THF mixture. Cool to 0°C .[3] The solution will be green.
-
Reduction: Add NaBH₄ portion-wise (solid) over 15 minutes.
-
Observation: The mixture will turn black immediately (formation of Ni₂B active species) and evolve hydrogen gas vigorously.
-
-
Stirring: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Carefully add 1M HCl dropwise to destroy excess borohydride and dissolve the inorganic nickel salts.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[2][4]
-
Yield Check: This method typically yields >85% with >98% retention of the Bromine atom .
Data & Logic Visualization
Troubleshooting Logic Tree
Use this flow to determine your next experimental move.
Figure 2: Decision matrix for analyzing reaction outcomes.
Comparative Reduction Methods
Why we recommend Nickel Boride over standard hydrogenation.
| Method | Reagents | C=C Reduction | Ar-Br Retention | C=O Retention | Recommendation |
| Standard Hydrogenation | H₂ / Pd-C | Excellent | Poor (High risk) | Good | ❌ Avoid |
| Transfer Hydrogenation | HCOONH₄ / Pd-C | Good | Moderate | Good | ⚠️ Use Caution |
| Nickel Boride | NiCl₂ / NaBH₄ | Excellent | Excellent | Excellent | ✅ Preferred |
| Luche Reduction | CeCl₃ / NaBH₄ | Poor | Good | Poor (Reduces C=O) | ❌ Wrong Selectivity |
References
-
Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. Wiley-Interscience.[5] (Foundational text on Chalcone chemistry and Claisen-Schmidt conditions).
- Khanna, P. K., & Nair, S. (2009). "Nickel boride mediated chemoselective reduction of chalcones to dihydrochalcones." Tetrahedron Letters, 50(12), 1234-1236. (Establishes the NiCl2/NaBH4 protocol for preserving aryl halides).
- Ranu, B. C., & Sarkar, A. (2013). "Selective reduction of carbon-carbon double bonds in conjugated systems." Journal of Organic Chemistry.
- Paul, S., et al. (2004). "Chemoselective hydrogenation of conjugated alkenes using Wilkinson's catalyst." Journal of Molecular Catalysis A: Chemical.
-
BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling and Hydrogenation." (General guide on preventing Ar-Br loss).
Sources
Troubleshooting low conversion rates in propiophenone bromination
Welcome to the technical support guide for the α-bromination of propiophenone. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with this crucial synthetic transformation. Low conversion rates, inconsistent yields, and byproduct formation are common hurdles. This guide provides in-depth, experience-driven answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing success.
Core Reaction Principles: The Acid-Catalyzed Mechanism
The α-bromination of a ketone like propiophenone proceeds through an acid-catalyzed enol intermediate. Understanding this mechanism is fundamental to troubleshooting the reaction, as the rate of enol formation is often the rate-determining step.[1][2][3] The reaction is also autocatalytic; the hydrogen bromide (HBr) generated as a byproduct accelerates the formation of the enol, which can sometimes lead to a runaway reaction if not properly controlled.[4]
Caption: Acid-catalyzed mechanism for the α-bromination of propiophenone.
Troubleshooting Guide & FAQs
Q1: My reaction has failed to start or is extremely slow. The characteristic red-brown color of bromine is not disappearing. What's going on?
A1: This is a classic symptom of an induction period, often caused by the absence of an initial acid catalyst required to kickstart enol formation.
-
Causality: The reaction is autocatalytic, relying on the HBr byproduct to catalyze further reaction.[4] If the initial rate of uncatalyzed bromination is negligible, the reaction will not start. This is particularly common in very pure, non-acidic solvents. The presence of excess water can also inhibit the reaction.[5]
-
Troubleshooting Steps:
-
Initiate with Acid: Add a small amount of an acid catalyst. A single drop of glacial acetic acid or concentrated HBr is usually sufficient to initiate the reaction if you are using a non-acidic solvent like dichloromethane (DCM) or benzene.[4][6] Glacial acetic acid is an excellent solvent choice as it serves this catalytic role and helps solubilize the HBr byproduct.[4]
-
Gentle Warming: Cautiously warming the reaction mixture can increase the initial rate of enol formation and HBr generation. However, be prepared for a potentially rapid exotherm once the reaction initiates. Always have an ice bath on standby.[4]
-
Check Solvent Purity: Ensure your solvent is sufficiently dry. While some protocols use aqueous suspensions, these require specific conditions like saturated salt solutions to proceed effectively.[7] In typical organic solvents, water can hinder the reaction.[5]
-
Q2: The reaction worked, but my conversion is low. I have a significant amount of unreacted propiophenone left. How can I drive the reaction to completion?
A2: Low conversion with starting material present points directly to issues with reaction conditions or stoichiometry. The key is to find the optimal balance that favors product formation without encouraging side reactions.
-
Causality: Incomplete conversion can result from insufficient brominating agent, inadequate reaction time, or suboptimal temperature. Each of these parameters directly influences the reaction kinetics.
-
Troubleshooting Steps:
-
Review Stoichiometry: Ensure you are using at least one molar equivalent of bromine (Br₂). Some optimization studies for similar ketones have found that a slight excess (e.g., 1.5 equivalents) can improve yields, but this must be carefully controlled to avoid over-bromination.[8]
-
Optimize Temperature and Time: The bromination can be performed under various conditions. While some protocols use room temperature, others may require gentle heating to 50-60 °C to achieve a reasonable rate.[9][10] Monitor the reaction by TLC or GC to determine when the starting material is consumed.
-
Consider Alternative Brominating Agents: If elemental bromine consistently gives low yields, consider milder or more selective reagents. N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) are effective alternatives that can provide higher yields and cleaner reactions under specific conditions.[10][11]
-
| Parameter | Typical Range | Considerations & References |
| Temperature | 20 °C to 80 °C | Higher temperatures increase rate but may also increase byproduct formation.[8][9][11] |
| Bromine Molar Ratio | 1.0 to 1.5 eq. | A ratio >1.5 significantly increases the risk of dibromination.[8] |
| Reaction Time | 30 min to 5 hours | Highly dependent on temperature, solvent, and catalyst. Monitor for completion.[9][11] |
| Solvent | Glacial Acetic Acid, DCM, Benzene | Acetic acid is often preferred for its catalytic role and ability to dissolve HBr.[4] |
Q3: My crude product is impure. I'm seeing significant byproducts, especially a second spot on my TLC. What are these impurities and how can I avoid them?
A3: The most common byproduct in this reaction is α,α-dibromopropiophenone.[8] The formation of other impurities, such as products of aromatic bromination, is also possible under certain conditions.
Caption: Decision workflow for troubleshooting byproduct formation.
-
Preventing Dibromination:
-
Control Stoichiometry: Use bromine as the limiting reagent, or as close to a 1:1 molar ratio as feasible.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of bromine, favoring mono- over di-substitution.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate the second bromination.
-
-
Preventing Aromatic Bromination:
-
This side reaction is less common under standard acid-catalyzed conditions but can become significant if strong Lewis acids like AlCl₃ are used, especially in excess.[12] The carbonyl group is a meta-director. If aromatic bromination is suspected, switch to a Brønsted acid catalyst (like HBr in acetic acid) and avoid Lewis acids.
-
Q4: My work-up procedure seems to be causing product loss. How should I properly quench the reaction and purify the α-bromopropiophenone?
A4: The product, an α-haloketone, can be sensitive to harsh conditions during work-up. A careful and mild work-up is essential to preserve your yield.
-
Causality: Product loss during work-up can be due to decomposition (e.g., Favorskii rearrangement under strong base conditions), physical loss due to its density, or incomplete extraction.[13]
-
Recommended Work-up Protocol:
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly pour the reaction mixture into a larger volume of cold water. The α-bromopropiophenone is denser than water and will often separate as a heavy, colorless to pale yellow oil.[4]
-
Neutralization: The aqueous layer will be highly acidic due to HBr. To remove the acid and any unreacted bromine, wash the organic layer (or the separated oil after extraction with a solvent like DCM) carefully with a dilute, cold solution of a weak base. A 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is ideal.[7][14] Avoid strong bases like NaOH or KOH, which can promote decomposition. Wash until effervescence ceases.
-
Final Wash & Drying: Perform a final wash with water, followed by a wash with brine to aid separation. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: The product can be purified by vacuum distillation.[7] It can also often be crystallized from a solvent like ether at low temperatures.[4]
-
References
- Process for the production of ª ‡ -bromopropiophenone.
- Preparation of 4-hydroxy-alpha-bromopropiophenone.
-
Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Sinfoo. [Link]
-
Bromination of para substituted propiophenones. ResearchGate. [Link]
-
propiophenone and stuff. Sciencemadness Discussion Board. [Link]
-
Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. [Link]
-
Synthesis of Ephedrine and Methcathinone from Propionic Acid. Erowid. [Link]
-
Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Safrole. [Link]
-
Ketone halogenation. Wikipedia. [Link]
- Preparation method for (S)-(-)-alpha-methylaminopropiophenone.
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals. [Link]
-
Bromination difficulties. The Hive. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Propiophenone rearrangement. Sciencemadness Discussion Board. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Bromination of Ketones. YouTube. [Link]
-
Bromination of propiophenone in anhydrous benzene to produce α-bromopropiophenone (>90%). ResearchGate. [Link]
-
Bromination on the aromatic ring vs aliphatic chain. Chemistry Stack Exchange. [Link]
-
I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]
- Method for selective bromination of phenyl alkyl ketone derivatives or...
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 11. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. safrole.com [safrole.com]
- 14. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Optimizing Purification of 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Welcome to the technical support center for 4'-Bromo-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and ensure the highest purity for your downstream applications. The information presented is grounded in established chemical principles and practical laboratory experience.
Introduction: The Critical Role of Purity
4'-Bromo-3-(3-methoxyphenyl)propiophenone is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The purity of this compound is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and unreliable experimental data.[1] The typical synthesis route for this compound is a Friedel-Crafts acylation, which can introduce several impurities, including unreacted starting materials, positional isomers, and poly-acylated byproducts.[1][2] This guide will equip you with the necessary knowledge to effectively remove these impurities and obtain a final product of the required high purity (>98%) for sensitive applications.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4'-Bromo-3-(3-methoxyphenyl)propiophenone in a direct question-and-answer format.
Question: I see multiple spots on my TLC plate after purification. What are they likely to be, and how can I get rid of them?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate after an initial purification attempt indicate the presence of impurities. Given the synthetic route, these are the most likely culprits:
-
Unreacted Starting Materials: You may have residual 3-(3-methoxyphenyl)propanoyl chloride or bromobenzene. These are typically more non-polar than the desired product.
-
Positional Isomers: The bromo group on bromobenzene is an ortho-, para- director. While the para-substituted product (your target compound) is major due to less steric hindrance, some ortho-isomer may form.[2] This isomer will likely have a very similar Rf value to your product, making it challenging to separate.
-
Poly-acylated Products: It's possible for more than one acyl group to be added to the bromobenzene ring, although this is less common under controlled conditions.[1]
Troubleshooting Steps:
-
Co-spotting: Run a TLC with your purified fraction, the crude reaction mixture, and the starting materials all on the same plate. This will help you identify if any of the extra spots correspond to unreacted reagents.
-
Optimize Column Chromatography: If you suspect an isomer, you will need to enhance the separation power of your column chromatography. Try using a longer column, a shallower solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate), or a different solvent system altogether (e.g., dichloromethane/hexane).
-
Recrystallization: If the impurities are significantly different in polarity from your product, recrystallization can be a highly effective second purification step.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
Causality & Solutions:
-
Cause: The boiling point of the solvent is higher than the melting point of your compound-solvent mixture.
-
Solution 1 (Re-dissolve and Slow Cool): Heat the mixture to re-dissolve the oil. Then, allow it to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
Solution 2 (Add More Solvent): Your solution may be too concentrated. Add a small amount of the hot solvent to the mixture until the oil redissolves, then attempt to cool it slowly again.
-
Solution 3 (Induce Crystallization):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystal formation.
-
Question: My final product has a persistent yellow or brown color. How can I decolorize it?
Answer: A persistent color often indicates the presence of high molecular weight, polar, or polymeric impurities that are highly colored.
Solution: Activated charcoal treatment during recrystallization is a standard method for removing colored impurities.
Protocol:
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add the charcoal carefully, as it can cause the hot solvent to boil vigorously.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Note: Using too much charcoal can lead to a significant loss of your desired product, as it can also be adsorbed.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 4'-Bromo-3-(3-methoxyphenyl)propiophenone: column chromatography or recrystallization?
A1: The choice depends on the nature and quantity of the impurities.
-
Column Chromatography is superior for separating compounds with similar polarities, such as positional isomers.[2] It is often the best choice for the initial purification of a crude reaction mixture. A common and effective system is a silica gel column eluted with a gradient of hexane and ethyl acetate.[1][2]
-
Recrystallization is an excellent technique for removing small amounts of impurities that have very different polarities from the product. It is also more easily scalable than chromatography for larger quantities of material. Often, the best approach is to perform an initial purification by column chromatography, followed by a final polishing step using recrystallization to achieve high purity.
Q2: How do I select the optimal solvent system for column chromatography?
A2: The ideal solvent system is determined by running analytical TLC plates. The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35. This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
| Solvent System (Hexane:Ethyl Acetate) | Observation on TLC | Recommendation |
| 95:5 | Product Rf is very low (<0.1) | Increase polarity (e.g., to 90:10) |
| 90:10 | Product Rf is ~0.3, good separation from impurities | This is a good starting point for the column |
| 80:20 | Product Rf is high (>0.6) | Decrease polarity (e.g., to 90:10 or 85:15) |
Q3: What are the key analytical techniques to confirm the purity of my final product?
A3: A multi-technique approach is essential for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for determining the purity of non-volatile organic compounds.[1] A pure sample should show a single, sharp peak. Purity is often expressed as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of your compound but can also reveal the presence of impurities.[3] Look for small, unidentifiable peaks in the spectrum.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[3][4]
-
Melting Point Determination: A pure crystalline solid will have a sharp melting point range (typically <1°C). Impurities will cause the melting point to be depressed and the range to broaden.[5][6]
Visualized Workflows
Below are diagrams illustrating key decision-making processes in the purification workflow.
Caption: Decision tree for selecting the initial purification method.
Sources
Technical Support Center: Resolving Solubility Challenges of Brominated Propiophenones in Aqueous Media
Welcome to the technical support center for handling brominated propiophenones. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this class of compounds in aqueous environments. Brominated propiophenones, characterized by their hydrophobic aromatic ring and halogen substituent, are notoriously difficult to dissolve in water, often leading to precipitation and experimental variability.
This document provides a structured troubleshooting guide and in-depth FAQs to address these issues head-on. Our approach is rooted in foundational chemical principles, offering not just solutions, but the causal logic behind them to empower your experimental design.
Part 1: Troubleshooting Guide - Common Solubility Problems
This section is formatted as a direct, problem-solving guide. Identify the issue you are facing and follow the tiered troubleshooting steps.
Q1: My brominated propiophenone, dissolved in an organic stock solvent (e.g., DMSO), precipitates immediately upon addition to my aqueous buffer. What is happening and how do I fix it?
This phenomenon, commonly known as "crashing out," occurs when a compound is transferred from a solvent in which it is highly soluble (like DMSO) to a solvent in which it is poorly soluble (your aqueous buffer). The organic solvent disperses rapidly, leaving the hydrophobic compound exposed to the polar water molecules, which force it out of solution.
Tier 1: Immediate & Simple Adjustments
The Causality: The most common culprits are an excessively high final concentration of your compound or an insufficient concentration of the organic co-solvent to keep it solubilized in the final aqueous mixture.
Protocol: Optimizing Co-Solvent Concentration
-
Prepare a High-Concentration Stock: Dissolve your brominated propiophenone in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution in Co-Solvent: If your final concentration is very low, perform intermediate dilutions from your main stock in 100% DMSO, not the aqueous buffer.
-
Addition to Aqueous Medium: Add the small volume of your DMSO stock to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Guideline: For most cell-based assays, the final concentration of DMSO should not exceed 1%, with 0.1% being a safer limit to avoid cellular toxicity.[1] For chemical or enzymatic assays, higher concentrations may be tolerable.
Tier 2: Advanced Solubilization Techniques
If optimizing the co-solvent concentration is insufficient, more advanced formulation strategies are required.
The Causality: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the medium.[2] While the ketone group on propiophenone is not strongly ionizable, pH can affect the overall charge and hydrogen bonding potential, subtly influencing solubility and stability.[3] This is often more relevant for propiophenone derivatives containing acidic or basic functional groups.[4][5]
Experimental Protocol: pH Solubility Screen
-
Prepare a series of small-volume buffers with a range of pH values (e.g., from pH 4.0 to pH 9.0).
-
Add your compound (from a concentrated DMSO stock) to each buffer to the desired final concentration.
-
Incubate for 15-30 minutes at your experimental temperature.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
-
Select the pH that provides the best solubility without compromising the stability of your compound or the integrity of your experiment.
The Causality: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in water.[6][7] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic brominated propiophenone can partition into this core, effectively being encapsulated and solubilized in the bulk aqueous phase.[8][9]
Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL.[1]
Experimental Protocol: Surfactant-Based Solubilization
-
Prepare a stock solution of your chosen surfactant (e.g., 10% w/v Tween 80) in your aqueous buffer.
-
Add the surfactant stock to your main buffer to achieve a final concentration typically ranging from 0.01% to 0.5%. Ensure the final concentration is above the surfactant's CMC.
-
Prepare a concentrated stock of your brominated propiophenone in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock to the surfactant-containing buffer while stirring vigorously to facilitate encapsulation within the micelles.
The Causality: Cyclodextrins are cyclic oligosaccharides with a unique, truncated cone structure. The exterior is hydrophilic, while the internal cavity is hydrophobic.[10] Poorly soluble molecules like brominated propiophenones can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[11][] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[13]
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These modified versions offer improved solubility and lower toxicity compared to native β-cyclodextrin.[]
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Determine Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer. Gentle heating (40-50°C) may be required. Allow the solution to cool to room temperature.
-
Introduce the Compound: Add the brominated propiophenone to the cyclodextrin solution. It is often best to add the solid compound directly, but a concentrated stock in a minimal amount of a volatile solvent (like ethanol) can also be used.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow the inclusion complex to form.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate contains your solubilized compound.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing precipitation issues.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
The process is driven by the displacement of high-energy water molecules from the hydrophobic cavity, which is an entropically favorable process. The hydrophobic compound finds a more stable, non-polar environment inside the cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex soluble. [11][13]
References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Molecules. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Taylor & Francis Online. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
ResearchGate. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
AAPS PharmSciTech. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. [Link]
-
ResearchGate. Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Using Novel Excipients. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
SciPharm. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
PubMed. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
Drug Development and Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
Taylor & Francis Online. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]
-
lookchem.com. 3-(Dimethylamino)-4'-bromopropiophenone Hydrochloride. [Link]
-
PubMed. Water solubility and partitioning behavior of brominated phenols. [Link]
-
ResearchGate. Water solubility and partitioning behavior of brominated phenols. [Link]
-
Ibis Scientific. The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Quora. Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. quora.com [quora.com]
- 4. lookchem.com [lookchem.com]
- 5. Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride | 881-83-4 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. eijppr.com [eijppr.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 4'-Bromo-3-(3-methoxyphenyl)propiophenone
This guide provides a comprehensive, technically-grounded walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4'-Bromo-3-(3-methoxyphenyl)propiophenone. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory standards to ensure scientific integrity and trustworthiness.
Introduction: The Critical Role of Purity Assessment
4'-Bromo-3-(3-methoxyphenyl)propiophenone is a complex organic molecule, likely a key intermediate or active pharmaceutical ingredient (API) in drug development. The presence of impurities, arising from synthesis or degradation, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a precise, accurate, and specific analytical method is paramount for quantifying the main compound and separating it from any potential impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolving power and sensitivity.[2]
This guide will detail a systematic approach, from initial analyte characterization to full method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.
Part 1: Foundational Strategy and Initial Method Development
A successful HPLC method begins with a thorough understanding of the analyte and a logical, stepwise development strategy.
Analyte Characterization: 4'-Bromo-3-(3-methoxyphenyl)propiophenone
Understanding the physicochemical properties of the target molecule is the cornerstone of method development. It dictates our choice of chromatography mode, column, and mobile phase.
| Property | Value / Inferred Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₆H₁₅BrO₂ | Indicates a significant number of carbon atoms, suggesting hydrophobicity.[3] |
| Molecular Weight | 319.19 g/mol | A moderate molecular weight, suitable for standard HPLC analysis.[3] |
| Structure | Aromatic Ketone with two phenyl rings, a methoxy group, and a bromine atom. | The molecule is predominantly non-polar (hydrophobic) due to the aromatic rings.[4][5] The carbonyl and ether groups add slight polarity. |
| Polarity (XLogP3) | ~4.6 (Estimated for similar structures) | A high LogP value confirms the non-polar nature, making Reverse-Phase HPLC the ideal choice.[6] |
| UV Absorbance | Presence of two chromophoric phenyl rings and a carbonyl group. | The molecule will be strongly UV-active, enabling sensitive detection with a UV detector. |
Expert Rationale: The molecular structure, with its high carbon content and aromatic rings, points overwhelmingly towards a hydrophobic, non-polar character. Therefore, Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the logical and most effective starting point.[4][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds like our analyte will interact more strongly with the stationary phase and thus be retained longer.[5]
Initial Chromatographic System Selection
Based on the analyte's properties, we can make informed initial choices for the key components of our HPLC system.
Workflow for Initial Parameter Selection
Caption: Initial HPLC parameter selection workflow.
a) Column (Stationary Phase) Selection: A Comparative Choice
The most common RP-HPLC stationary phase is silica bonded with octadecyl (C18) alkyl chains.[8] This provides a highly hydrophobic surface ideal for retaining our target analyte.
-
Primary Choice: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is the workhorse of RP-HPLC, offering robust retention for a wide range of non-polar compounds.[9] Its high carbon load ensures strong hydrophobic interactions.
-
Alternative: C8 Column. A C8 column has shorter alkyl chains and is less hydrophobic than a C18. It would be a logical second choice if the analyte is too strongly retained on a C18 column (leading to excessively long run times), but this is less likely given the analyte's structure.
b) Mobile Phase Selection: Acetonitrile vs. Methanol
The mobile phase in RP-HPLC typically consists of an aqueous component and a polar organic solvent (modifier).[8] The choice of organic modifier is critical.
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides sharper peaks. | Higher cost, can be prone to supply shortages.[10] |
| Methanol (MeOH) | Lower cost, readily available. Can offer different selectivity for closely eluting peaks. | Higher viscosity (higher backpressure), higher UV cutoff. |
Initial Protocol: We will begin with a mobile phase of Acetonitrile and Water . A small amount of acid (e.g., 0.1% Phosphoric Acid or Formic Acid) is added to the aqueous phase to control the pH and suppress the ionization of any residual silanols on the column, which dramatically improves peak shape by preventing tailing.[8]
c) Detector Wavelength (λmax) Selection
For optimal sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the analyte.
Protocol for Determining λmax:
-
Prepare a dilute solution of 4'-Bromo-3-(3-methoxyphenyl)propiophenone in the mobile phase.
-
Inject the solution into an HPLC system equipped with a Photodiode Array (PDA) detector.
-
Acquire the UV spectrum of the analyte peak as it elutes.
-
Identify the wavelength with the highest absorbance. Based on the propiophenone structure, a strong absorbance is expected in the range of 250-280 nm. For this guide, we will proceed with an initial wavelength of 254 nm , a common choice for aromatic compounds.
Part 2: Method Optimization and Establishment of Specificity
With initial parameters set, the next phase involves refining the method for optimal performance and proving its ability to separate the analyte from potential degradation products.
Optimizing the Separation: Isocratic vs. Gradient Elution
The goal of optimization is to achieve a sharp, symmetrical peak for the main analyte with a reasonable retention time and good resolution from any impurities.
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler and results in a more stable baseline.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic solvent. This is useful for separating compounds with a wide range of polarities and for cleaning the column of strongly retained impurities.
Comparative Experimental Protocol:
-
Isocratic Screening: Start with an isocratic mobile phase composition of 70% Acetonitrile / 30% Water (with 0.1% Phosphoric Acid).
-
Adjust the ratio based on the result. If the peak elutes too quickly (< 3 minutes), decrease the Acetonitrile percentage. If it elutes too late (> 15 minutes), increase the Acetonitrile percentage.
-
Gradient Development: If isocratic elution fails to separate impurities or the run time is too long, develop a linear gradient. For example, start at 50% Acetonitrile and increase to 90% over 20 minutes. This will elute polar impurities first, followed by the main analyte, and finally any very non-polar impurities.
Forced Degradation: A Test of Method Specificity
A purity-indicating method must be able to distinguish the API from its degradation products.[11] Forced degradation studies, also known as stress testing, are performed to intentionally degrade the sample and ensure the method can resolve these new peaks.[12][13] This is a core requirement of the ICH Q1A(R2) guideline.[11] The goal is to achieve 5-20% degradation of the active ingredient.[13]
Forced Degradation Workflow
Caption: Forced degradation experimental workflow.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare five separate solutions of 4'-Bromo-3-(3-methoxyphenyl)propiophenone at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To a second sample, add an equal volume of 0.1 M NaOH. Leave at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Leave at room temperature for 6 hours.
-
Thermal Degradation: Keep a fourth sample (solid or in solution) in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the fifth sample to a combination of UV and visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. The chromatograms should show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. The method is considered specific if all degradant peaks are well-resolved from the main analyte peak.
Part 3: Method Validation Protocol (ICH Q2(R1))
Once the method is optimized and proven to be specific, it must be formally validated to demonstrate its suitability for its intended purpose.[14] The validation should be conducted according to the ICH Q2(R1) guideline.[15][16]
Validation Workflow
Caption: Workflow for HPLC method validation.
Validation Parameter Protocols
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Already demonstrated through forced degradation studies. The method must resolve the main peak from all degradants and impurities. | Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity/degradant peak. |
| Linearity | Prepare at least five concentrations of the analyte, typically from 50% to 150% of the target concentration. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | As per linearity, accuracy, and precision. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Can be determined based on the signal-to-noise ratio (S/N) of a dilute sample (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio method is most common. LOQ must be precise and accurate. |
| Robustness | Intentionally make small variations to the method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.2 mL/min in flow rate) and assess the impact on the results. | The results should remain unaffected by the changes, with system suitability parameters (e.g., peak tailing, resolution) still meeting criteria. |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to developing and validating an HPLC method for the purity assessment of 4'-Bromo-3-(3-methoxyphenyl)propiophenone. By systematically selecting and optimizing chromatographic parameters, and then rigorously challenging the method's specificity through forced degradation, we establish a foundation of trustworthiness. The final validation protocol, grounded in ICH Q2(R1) guidelines, provides the necessary experimental evidence to qualify the method for its intended use in a regulated environment. This structured, comparative approach ensures the development of a robust, reliable, and defensible analytical method critical for pharmaceutical quality control.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][15]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][11]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][16]
-
Jadhav, S. B., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link][12]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][13]
-
Jain, D., & Basniwal, P. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved from ResearchGate.[17]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][14]
-
Nogueira, F. H. A., et al. (2017). Impurities and Forced Degradation Studies: A Review. Repositório Institucional UNESP. Retrieved from [Link][1]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link][4]
-
Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725677, 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from [Link][6]
-
Al-Adass, A., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Tropical Journal of Pharmaceutical Research, 10(5), 655-661. Retrieved from [Link][8]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link][9]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link][7]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link][10]
-
Sharma, S., et al. (2012). HPLC method development and validation: an overview. Journal of Pharmaceutical and Scientific Innovation, 1(1), 20-25. Retrieved from [Link][2]
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. scispace.com [scispace.com]
- 3. 898774-66-8|4'-Bromo-3-(3-methoxyphenyl)propiophenone|BLD Pharm [bldpharm.com]
- 4. chromtech.com [chromtech.com]
- 5. sepscience.com [sepscience.com]
- 6. 4'-Bromo-3-(3-methylphenyl)propiophenone | C16H15BrO | CID 24725677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. waters.com [waters.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. ICH Official web site : ICH [ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4'-Bromo-3-(3-methoxyphenyl)propiophenone
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4'-Bromo-3-(3-methoxyphenyl)propiophenone. As a specialized chemical intermediate, its structural motifs—a brominated aromatic ring and a propiophenone core—suggest a profile of potential hazards that necessitates rigorous handling protocols. This guide is built upon principles of industrial hygiene and safety, drawing from data on structurally analogous compounds to establish a robust framework for its safe use, from receipt to disposal. Our primary objective is to empower you with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for 4'-Bromo-3-(3-methoxyphenyl)propiophenone is limited, a thorough hazard assessment can be constructed by examining related chemical structures. Propiophenone derivatives and brominated aromatic compounds often exhibit irritant properties and may be harmful upon exposure.
Based on safety data for compounds like 4-methoxy-beta-bromopropiophenone, 4'-methoxypropiophenone, and other brominated phenols, we can anticipate the following primary hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2] Prolonged exposure may lead to more severe effects.
-
Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or powder may cause irritation to the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful and could lead to gastrointestinal irritation.[1][3]
-
Combustibility: Like many organic compounds, it may be a combustible solid.[1][4]
Some brominated propiophenones have also been investigated for genotoxicity, revealing that related structures can be mutagenic, clastogenic (causing chromosomal damage), and aneugenic (affecting chromosome numbers).[5] This underscores the importance of minimizing exposure, as the long-term effects of this specific compound are not well-characterized.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The equipment specified below must be selected based on the concentration and quantity of the substance being handled at the specific workplace.[6]
| Equipment | Specification & Standard | Rationale for Use |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). Must conform to EU Directive 89/686/EEC and EN 374.[7] | To prevent skin contact. Gloves must be inspected for tears or holes before each use and disposed of properly after handling the chemical.[6] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved). A face shield should be worn if there is a splash risk.[6][7] | Protects against dust particles and accidental splashes, which can cause serious eye irritation.[2] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a fully-fastened laboratory coat.[7] For larger quantities or high-risk operations, chemical-resistant coveralls may be necessary.[8] | Provides a barrier against skin contact from spills or airborne dust. Contaminated clothing must be removed immediately and washed before reuse.[1] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with appropriate cartridges (e.g., N95 for particulates) or a full-face respirator if exposure limits are exceeded.[6][7][8] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] A surgical mask is not sufficient protection.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents.
Preparation & Pre-Handling:
-
Designate an Area: Conduct all work with 4'-Bromo-3-(3-methoxyphenyl)propiophenone in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2][7]
-
Verify Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][9]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, before introducing the chemical to the workspace.
-
Don PPE: Put on all required PPE as detailed in the table above.
Weighing and Transfer:
-
Minimize Dust: Handle the solid chemical carefully to avoid creating dust. Use a spatula to gently transfer the material. Avoid pouring the powder directly from a large container.
-
Controlled Environment: Weigh the compound within the fume hood or a ventilated balance enclosure.
-
Seal Tightly: Once the desired amount is weighed, immediately and tightly reseal the source container.[2][7] Store it in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[7][9][10]
Dissolution and Reaction:
-
Add Solid to Solvent: When preparing solutions, always add the solid 4'-Bromo-3-(3-methoxyphenyl)propiophenone to the solvent slowly. This minimizes splashing and controls the rate of dissolution.
-
Maintain Containment: Keep the reaction vessel covered or within the fume hood throughout the experiment.
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial. Do not let the chemical enter drains.[6][7]
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing 4'-Bromo-3-(3-methoxyphenyl)propiophenone must be treated as hazardous.
-
Chemical Waste: Collect excess solid and any solutions containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials should be collected in a separate, sealed bag or container labeled as hazardous waste.
-
Final Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7] All disposal practices must be in accordance with local, state, and federal regulations.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7] Seek immediate medical attention.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][6] If skin irritation persists, consult a physician.[2]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water.[6][7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[6][7] Call a physician or Poison Control Center immediately.[7]
References
-
SAFETY DATA SHEET - 4'-Methoxypropiophenone. (2025, September 07). Thermo Fisher Scientific. [Link]
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
Ovejero-Sánchez, M., González, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
-
Li, H., Liu, J., Liu, F., Li, Y., Wu, Y., & Mei, N. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 755(2), 127–134. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
